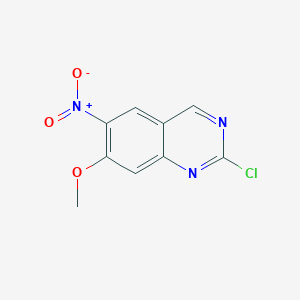

2-Chloro-7-methoxy-6-nitroquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles in Synthetic and Mechanistic Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a privileged scaffold in medicinal and synthetic chemistry. nih.govresearchgate.net The versatile nature of the quinazoline core allows for extensive functionalization, leading to a wide array of derivatives with diverse chemical properties and biological activities. openmedicinalchemistryjournal.comnih.gov In synthetic chemistry, quinazolines serve as crucial building blocks for the construction of more complex molecular architectures, including natural products and designed bioactive molecules. mdpi.comnih.gov Various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling strategies, have been developed to access the quinazoline framework. nih.govfrontiersin.org

Mechanistic studies involving quinazoline derivatives are equally significant. The two nitrogen atoms within the pyrimidine ring are not chemically equivalent, which influences the molecule's reactivity. scispace.com The polarization of the 3,4-double bond makes position 4 susceptible to nucleophilic attack. scispace.com Furthermore, the electronic properties of the quinazoline system can be finely tuned by introducing substituents on either the benzene or pyrimidine ring, which has profound implications for reaction mechanisms and the design of targeted molecular probes and therapeutic agents. nih.gov The study of these derivatives provides deep insights into reaction pathways, enzyme-inhibitor interactions, and other fundamental chemical processes. nih.gov

Historical Development and Theoretical Relevance of Halogenated and Nitro-Substituted Quinazolines

The introduction of halogen atoms and nitro groups onto the quinazoline scaffold has been a historically important strategy for modulating the compound's reactivity and biological profile. The first quinazoline derivative was synthesized in 1869, with the parent quinazoline being prepared years later. scispace.com The development of halogenated quinazolines marked a significant step forward, as the halogen atom, particularly chlorine, serves as an excellent leaving group in nucleophilic substitution reactions. mdpi.com This reactivity is frequently exploited in the synthesis of polysubstituted quinazolines, where the halogen can be displaced by various nucleophiles to build molecular diversity. mdpi.comresearchgate.netderpharmachemica.com For instance, 4-chloroquinazolines are key intermediates in the synthesis of many biologically active compounds, including kinase inhibitors used in cancer therapy. wikipedia.orgresearchgate.net

The theoretical relevance of nitro-substituted quinazolines is centered on the powerful electron-withdrawing nature of the nitro group. scispace.com This substituent significantly alters the electron density distribution across the heterocyclic system, impacting its reactivity in both electrophilic and nucleophilic reactions. Nitration of the quinazoline ring typically occurs on the benzene portion, with theoretical calculations suggesting the order of reactivity for electrophilic substitution. scispace.com The presence of a nitro group has been linked to various pharmacological activities, and nitro-containing quinazoline derivatives have been investigated for their potential as anticancer and antiparasitic agents. nih.govmdpi.com The study of these compounds provides valuable data for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic molecules. frontiersin.orgnih.gov

Identification of Knowledge Gaps and Rationale for Investigating 2-Chloro-7-methoxy-6-nitroquinazoline

Despite the extensive research into the broader family of quinazolines, a notable knowledge gap exists in the scientific literature regarding the specific compound This compound . While commercial suppliers list the compound for research purposes, indicating its synthesis is feasible, there is a distinct lack of peer-reviewed studies detailing its synthesis, characterization, reactivity, and potential applications. bldpharm.com

The rationale for a thorough investigation of this particular molecule is compelling and is built upon the predicted contributions of its unique combination of substituents.

The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is a key reactive handle. Unlike the more commonly studied 4-chloroquinazolines, a C2-chloro group offers an alternative site for nucleophilic substitution, allowing for the synthesis of novel 2-substituted quinazoline derivatives. This opens up new avenues for creating libraries of compounds with potentially unique biological activities.

The systematic study of this compound would therefore fill a significant void in the chemical literature. It would not only expand the synthetic toolkit available to medicinal chemists but also deepen the fundamental understanding of structure-property relationships within the quinazoline class of heterocycles. The compound stands as a promising, yet underexplored, platform for the development of new chemical entities for materials science and drug discovery.

Data Tables

Table 1: Properties of Selected Substituted Quinazolines This table presents data for related compounds to infer potential properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | C₁₀H₁₀ClN₃O₂ | 239.66 | 2-Chloro, 4-Amino, 6,7-Dimethoxy |

| 7-Chloro-6-nitroquinazolin-4-ol | 53449-14-2 | C₈H₄ClN₃O₃ | 225.59 | 4-Hydroxy, 6-Nitro, 7-Chloro |

| 4,7-Dichloro-6-nitroquinazoline | 162012-71-7 | C₈H₃Cl₂N₃O₂ | 244.04 | 4,7-Dichloro, 6-Nitro |

| 4-Chloro-7-methoxy-6-benzyloxyquinazoline | 286371-65-1 | C₁₆H₁₃ClN₂O₂ | 300.74 | 4-Chloro, 6-Benzyloxy, 7-Methoxy |

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3O3 |

|---|---|

Molecular Weight |

239.61 g/mol |

IUPAC Name |

2-chloro-7-methoxy-6-nitroquinazoline |

InChI |

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)4-11-9(10)12-6/h2-4H,1H3 |

InChI Key |

LJMYGIJNMGLGLA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC(=NC2=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Chloro 7 Methoxy 6 Nitroquinazoline

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-chloro-7-methoxy-6-nitroquinazoline involves systematically deconstructing the molecule to identify plausible starting materials. The primary disconnections are made within the pyrimidine (B1678525) portion of the quinazoline (B50416) ring and at the carbon-chlorine bond.

A logical retrosynthetic pathway for the target molecule begins by disconnecting the C2-Cl bond, which points to a 7-methoxy-6-nitroquinazolin-2-one precursor. This intermediate can be further simplified by cleaving the N1-C2 and C4-N3 bonds of the pyrimidine ring. This leads back to a suitably substituted anthranilamide or anthranilic acid derivative, which are common starting materials for quinazoline synthesis. nih.govnih.gov

Specifically, the key precursor would be a benzene (B151609) ring already possessing the methoxy (B1213986) and nitro groups at the required positions to avoid complex regioselectivity issues during aromatic substitution reactions. Therefore, a primary synthetic target in the forward synthesis is 2-amino-4-methoxy-5-nitrobenzoic acid or its corresponding amide, 2-amino-4-methoxy-5-nitrobenzamide . These precursors contain the necessary arrangement of substituents on the benzene ring, primed for cyclization to form the quinazoline core.

An alternative strategy involves the formation of a quinazolin-4-one or a 2,4-dihydroxyquinazoline (quinazolin-2,4-dione) intermediate, such as 7-methoxy-6-nitroquinazolin-4(3H)-one , which can then undergo chlorination. derpharmachemica.comgoogle.com This approach relies on building the quinazoline core first and then performing the necessary functional group interconversion to install the chloro group at the C2 position.

The key precursors identified through this analysis are:

2-Amino-4-methoxy-5-nitrobenzoic acid

2-Amino-4-methoxy-5-nitrobenzamide

7-Methoxy-6-nitroquinazolin-4(3H)-one

7-Methoxy-6-nitroquinazoline-2,4(3H)-dione

These precursors can often be synthesized from simpler, commercially available chemicals like 3-methoxyaniline or 3-methoxybenzoic acid through a sequence of nitration, reduction, and other functional group manipulations.

Conventional Synthetic Pathways to the Quinazoline Core

Traditional methods for constructing the quinazoline skeleton are well-established and typically rely on condensation and cyclization reactions from substituted aniline (B41778) derivatives.

Several classical name reactions and strategies are employed to form the pyrimidine ring of the quinazoline system. These methods generally involve reacting a 2-substituted aniline with a one- or two-carbon component to close the ring.

From Anthranilic Acid Derivatives: One common method is the reaction of anthranilic acid or its derivatives with formamide (B127407) or other amides, often at high temperatures (Niementowski reaction). tandfonline.com The reaction of 2-amino-4-methoxy-5-nitrobenzoic acid with a source of the N1-C2 unit, such as urea (B33335) or cyanamide, would lead to the formation of a quinazolinone intermediate.

From 2-Aminobenzonitriles: 2-Aminobenzonitriles are versatile precursors that can be cyclized with various electrophiles. For instance, a palladium-catalyzed reaction of a 2-aminobenzonitrile (B23959) with aldehydes and arylboronic acids can yield diverse quinazolines. organic-chemistry.org

From 2-Aminobenzaldehydes or Ketones: The condensation of 2-aminobenzaldehydes or 2-aminobenzoketones with a nitrogen source, such as ammonium (B1175870) acetate (B1210297), is a direct route to the quinazoline ring. nih.gov This involves the formation of an imine followed by intramolecular cyclization and subsequent aromatization.

From N-Acylanthranilic Acids: The condensation of N-acylanthranilic acids with primary amines or ammonia (B1221849) provides a reliable route to 2-substituted-4(3H)-quinazolinones. nih.gov

For the synthesis of the target compound, a plausible route involves the cyclization of 2-amino-4-methoxy-5-nitrobenzamide with a one-carbon source like formic acid or triethyl orthoformate to yield 7-methoxy-6-nitroquinazolin-4(3H)-one.

The precise placement of the methoxy group at C7 and the nitro group at C6 is critical. The regioselectivity of these installations is typically controlled by the directing effects of substituents on the benzene ring during electrophilic aromatic substitution.

The methoxy group is a strongly activating, ortho, para-directing group. nih.gov If the synthesis starts with a pre-formed quinazolinone ring, such as 7-methoxy-4(3H)-quinazolinone, nitration can be performed. The methoxy group at C7 would direct the incoming nitro group to either the C6 (para) or C8 (ortho) position. The C6 position is often favored due to steric and electronic factors. nih.gov For example, the nitration of 7-fluoro-4(3H)-quinazolinone yields a mixture of 6- and 8-nitro products. nih.gov

A more controlled and common strategy is to begin with a benzene derivative where the substitution pattern is already established. A synthetic sequence could start from 2-amino-4-chlorobenzoic acid, which is first cyclized and then nitrated. researchgate.net In this case, the amino (or amide) and chloro groups would direct the nitration. For the target compound, starting with a precursor like 3-methoxy-4-aminobenzoic acid and performing a nitration step would likely lead to the desired 2-nitro-4-amino-5-methoxybenzoic acid due to the strong directing effect of the amino group. Subsequent steps would then be needed to transform the functional groups to match the final precursor.

The introduction of the chlorine atom at the C2 position is typically achieved by converting a hydroxyl group from a precursor like a 7-methoxy-6-nitroquinazolin-2-one or a 7-methoxy-6-nitroquinazoline-2,4-dione. This transformation is a nucleophilic substitution on an activated carbonyl group.

Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netnih.gov The reaction of a quinazolinone with POCl₃ often requires heating and may be performed in the presence of a base like N,N-dimethylaniline. derpharmachemica.comnih.gov Research has shown that this reaction proceeds in two stages: an initial phosphorylation of the quinazolinone at low temperatures, followed by the conversion of the phosphorylated intermediate to the chloroquinazoline upon heating to 70-90 °C. nih.gov If the precursor is a 2,4-dione, both hydroxyl groups can be converted to chloro groups, yielding a 2,4-dichloroquinazoline (B46505). derpharmachemica.comgoogle.com

More modern and milder chlorination methods have also been developed to avoid the harsh conditions associated with POCl₃.

| Reagent(s) | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux, often with a base (e.g., N,N-dimethylaniline) | nih.gov, derpharmachemica.com |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalyst (e.g., DMF) | researchgate.net |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Mild conditions | researchgate.net |

| Trichloroacetonitrile (Cl₃CCN) / Triphenylphosphine (PPh₃) | Mild conditions | nih.gov |

This table is interactive and can be sorted by column.

Novel and Green Synthetic Approaches

In recent years, significant effort has been directed toward developing more sustainable and efficient methods for quinazoline synthesis, aligning with the principles of green chemistry. magnusconferences.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. tandfonline.commagnusconferences.com

Use of Green Solvents: Replacing volatile organic compounds with environmentally benign solvents like water or deep eutectic solvents (DESs) is a major focus. tandfonline.comresearchgate.net DESs, such as a mixture of choline (B1196258) chloride and urea, can act as both the solvent and catalyst. tandfonline.com

Solvent-Free Reactions: Performing reactions under neat conditions (without a solvent) or using grinding methods minimizes solvent waste. tandfonline.com

The use of catalysts, particularly transition metals, has revolutionized the synthesis of quinazolines by enabling highly efficient and atom-economical transformations. nih.govmdpi.com These methods often allow for the construction of the quinazoline core through novel bond formations, such as C-H activation. nih.gov

Transition-metal catalysts based on copper, palladium, iron, ruthenium, and nickel are widely used. organic-chemistry.orgmdpi.com These catalysts can facilitate dehydrogenative coupling, cascade reactions, and annulation processes that build the quinazoline ring from simple precursors. nih.govorganic-chemistry.org For example, copper-catalyzed aerobic oxidative reactions can synthesize quinazolines from 2-aminobenzylamines and aldehydes, using oxygen from the air as the terminal oxidant. nih.govorganic-chemistry.org

Organocatalysis has also emerged as a powerful metal-free alternative. frontiersin.org Small organic molecules, such as p-toluenesulfonic acid (p-TSA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can effectively catalyze the cyclization reactions needed to form the quinazoline ring under mild conditions. frontiersin.org

| Catalyst System | Precursors | Reaction Type | Reference |

| Copper (e.g., CuCl, Cu(OAc)₂) | 2-Aminobenzylamines + Aldehydes | Aerobic Oxidative Cyclization | nih.gov, nih.gov |

| Palladium (e.g., Pd(OAc)₂) | 2-Aminobenzonitriles + Arylboronic acids | Three-component Tandem Reaction | organic-chemistry.org |

| Iron (e.g., FeBr₂) | 2-Aminobenzylamines + Amines | Aerobic Oxidation | mdpi.com |

| Ruthenium (e.g., Ru₃(CO)₁₂) | 2-Aminoaryl methanols + Nitriles | Dehydrogenative Coupling | organic-chemistry.org |

| Cobalt (e.g., Co(OAc)₂) | Benzo[d]imidazol-anilines + Isocyanides | Isocyanide Insertion Cyclization | nih.gov, nih.gov |

| p-Toluenesulfonic acid (p-TSA) | Isatoic Anhydrides + Amines + Aldehydes | Grinding-assisted MCR | frontiersin.org |

This table is interactive and can be sorted by column.

These modern catalytic approaches offer significant advantages over conventional methods, including milder reaction conditions, broader substrate scope, and higher efficiency, paving the way for more sustainable routes to complex molecules like this compound.

Microwave-Assisted and Sonochemical Syntheses

Conventional heating methods for the synthesis of quinazoline derivatives often require long reaction times and high temperatures. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, frequently leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. frontiersin.orgresearchgate.net The application of microwave irradiation in quinazoline synthesis utilizes the efficient heating of polar solvents or reagents, which accelerates the rate of reaction. researchgate.netnih.gov For the synthesis of quinazoline cores, microwave conditions have been shown to be superior to conventional oil-bath heating, often completing reactions in minutes as opposed to hours and increasing yields significantly. researchgate.net

Microwave technology has been successfully employed in various steps of quinazoline synthesis, such as the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the methodologies applied to analogous structures are highly relevant. For instance, microwave-assisted iron-catalyzed cyclization in water has been developed for quinazolinone derivatives, affording excellent yields in minutes. sci-hub.cat Such an approach could potentially be adapted for the cyclization step leading to the quinazoline core of the target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 3-6 hours | 48-89% | Oil bath, thermal heating |

| Microwave Irradiation | 10-20 minutes | 66-97% | MWI, various solvents |

This table presents a general comparison based on findings for various quinazolinone derivatives, highlighting the typical efficiency gains of microwave irradiation over conventional heating. researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source for accelerating synthesis. nih.govrsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, driving chemical reactions. rsc.orgmdpi.com Ultrasound has been effectively used for the one-pot, solvent-free synthesis of novel quinazolinone derivatives from anthranilic acid, acetic anhydride, and primary amines, resulting in fair to excellent yields. nih.gov This technique is recognized as a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the need for solvents. mdpi.comnih.gov The principles of sonochemical synthesis could be applied to the formation of the this compound skeleton, potentially offering a rapid and environmentally friendly alternative to traditional methods. dntb.gov.ua

Solvent-Free and Environmentally Benign Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov This includes the use of non-toxic catalysts, renewable resources, and the reduction or elimination of volatile organic solvents. nih.gov For quinazoline synthesis, several environmentally benign protocols have been developed.

Microwave-assisted synthesis itself is often considered a green technique because it can be performed under solvent-free conditions. frontiersin.orgnih.gov For example, the reaction of anthranilic acids with formamide has been achieved on solid supports like acidic alumina (B75360) or montmorillonite (B579905) K-10 under solvent-free microwave irradiation, providing good yields. nih.gov Similarly, sonochemical methods can be conducted without a solvent, as demonstrated in the synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones, which aligns with green chemistry principles. nih.gov

Other innovative green approaches include the use of natural catalysts and renewable energy sources. A notable example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using lemon juice as a natural, biodegradable catalyst under concentrated solar radiation. nih.gov This method achieved excellent product yields (up to 97%) in a very short time (10 minutes), showcasing a highly sustainable synthetic strategy. nih.gov The use of water as a solvent is another key aspect of green chemistry, and efficient iron-catalyzed cyclization reactions to form quinazolinones have been successfully performed in aqueous media under microwave heating. sci-hub.cat These green methodologies provide a framework for developing more sustainable synthetic routes to this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of the quinazoline core and its subsequent functionalization involve several critical transformations, such as cyclization, nitration, and chlorination.

Temperature: The reaction temperature is a critical factor. For instance, in the synthesis of a related compound, 4,7-dichloro-6-nitroquinazoline, the final chlorination step using thionyl chloride (SOCl₂) and a catalytic amount of DMF is conducted at 100°C. The initial cyclization step is performed by refluxing at 160°C. For nitration steps, precise temperature control is crucial to prevent over-nitration and side product formation; these reactions are often carried out at low temperatures (e.g., cooling to 10°C) during the addition of the nitrating agent (a mixture of nitric and sulfuric acid). nih.gov

Pressure: While many steps in quinazoline synthesis are conducted at atmospheric pressure, certain reactions, such as catalytic hydrogenation to reduce a nitro group, may be optimized under pressure. For a related dimethoxy quinazoline, hydrogenation was performed under a hydrogen atmosphere with a pressure scope of 0.5-5.0 MPa. google.com

Stoichiometry: The molar ratio of reactants and reagents significantly impacts yield and purity. In the synthesis of 2-chloromethyl-4(3H)-quinazolinones, it was found that increasing the amount of chloroacetonitrile (B46850) used in the reaction remarkably improved the yields. mdpi.com For the chlorination of the quinazolinone precursor to the chloroquinazoline, the ratio of the substrate to reagents like phosphorus pentachloride and phosphorus oxychloride is carefully controlled. google.com Optimization studies for similar syntheses have shown that the yield is highly dependent on the mole ratio of the base used.

Table 2: Optimized Reaction Conditions for Quinazolinone Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | FeCl₃ | None | Cs₂CO₃ | DMF | 100 | 75 |

| 2 | FeCl₃ | L-proline | Cs₂CO₃ | DMF | 100 | 84 |

| 3 | FeCl₃ | None | Cs₂CO₃ | H₂O | 120 | 78 |

| 4 | FeCl₃ | L-proline | Cs₂CO₃ | H₂O | 120 | 85 |

This table illustrates the optimization of catalyst, ligand, base, and solvent for a microwave-assisted synthesis of quinazolinones, showing how parameter changes affect yield. sci-hub.cat

After the synthesis, isolating the pure target compound from byproducts, unreacted starting materials, and reagents is essential. Common techniques include precipitation, crystallization, and chromatography.

For intermediates in the synthesis of chloro-nitro quinazolines, simple filtration and washing are often employed. For example, after nitration, the reaction mixture is poured into ice water, and the resulting yellow solid precipitate is collected by filtration. nih.gov A crucial purification step for a similar compound, 7-fluoro-6-nitro-4-hydroxy quinazoline, involves repetitive washing with methanol (B129727) to remove isomers. google.com The final chlorinated product can be purified by washing with a solvent mixture, such as petroleum ether and ethyl acetate, followed by drying. google.com

When simple washing or crystallization is insufficient to achieve the desired purity, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components. For the purification of newly synthesized quinazolinone derivatives, a mixture of dichloromethane (B109758) (DCM) and ethyl acetate (EtOAc) in a 9:1 ratio has been used as the eluent for column chromatography. nih.gov The selection of the stationary and mobile phases is critical and is usually guided by preliminary analysis using thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route for a compound like this compound in an industrial or large-scale laboratory setting depends on a comparative analysis of various factors, including chemical yield, reaction time, cost of reagents, operational safety, and scalability.

Conventional multi-step syntheses using thermal heating often suffer from long reaction times and moderate yields. For example, a typical cyclization or substitution step might require several hours of refluxing. researchgate.net In contrast, microwave-assisted methods consistently demonstrate superior efficiency, reducing reaction times from hours to minutes and often improving yields by a significant margin (e.g., from ~50% to >90% in some cases). researchgate.net This acceleration not only saves time and energy but can also minimize the formation of degradation byproducts that result from prolonged exposure to high temperatures.

Transition-metal-free approaches are gaining traction as they avoid the cost and potential toxicity associated with metal catalysts. nih.gov Similarly, copper-catalyzed cascade reactions have been developed as a highly efficient, economical, and practical method for synthesizing quinazoline derivatives with good to excellent yields. rsc.org

Solvent-free and green catalyst protocols offer significant advantages in terms of environmental impact and cost, as they reduce solvent purchase and disposal expenses. nih.gov However, the scalability of some of these methods, such as those using solar radiation, may present challenges compared to established batch reactor processes. The scalability of a synthetic protocol is a crucial consideration; a method that works well on a milligram scale may not be directly transferable to kilogram-scale production without re-optimization. Successful gram-scale synthesis has been reported for some modern quinazoline synthesis protocols, indicating their potential for larger-scale applications. nih.gov Ultimately, the optimal synthetic route represents a trade-off between efficiency, cost, safety, and environmental considerations, with modern techniques like microwave synthesis offering a compelling balance of these factors.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS would be employed to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₉H₆ClN₃O₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of 2-Chloro-7-methoxy-6-nitroquinazoline be obtained, X-ray crystallography would provide a definitive three-dimensional model of the molecule in the solid state. This powerful technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated quinazoline (B50416) ring system, influenced by the various substituents.

Chromatographic Methods for Purity Analysis and Quantification (HPLC, GC-MS)

Chromatographic techniques are crucial for assessing the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a sample of this compound. A suitable stationary phase (e.g., C18) and mobile phase would be developed to achieve separation from any impurities or starting materials. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis. This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimentally determined percentages would be compared with the theoretical values calculated from the molecular formula (C₉H₆ClN₃O₃) to further verify the purity and composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 45.11 |

| Hydrogen (H) | 2.52 |

| Chlorine (Cl) | 14.80 |

| Nitrogen (N) | 17.53 |

Thermal Analysis Techniques (e.g., TGA) for Material Stability Evaluation

Thermogravimetric analysis (TGA) is a crucial analytical technique for assessing the thermal stability of chemical compounds. This method provides valuable insights into the decomposition patterns and stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For a substituted heterocyclic compound such as this compound, TGA can elucidate its thermal robustness, which is a critical parameter for its handling, storage, and potential applications.

The thermal stability of quinazoline derivatives is influenced by the nature and position of their substituents. scispace.com A TGA analysis of this compound would reveal the temperatures at which significant mass loss occurs, indicating decomposition. The resulting thermogram, a plot of mass versus temperature, would typically show a series of steps, each corresponding to the loss of a specific fragment of the molecule.

The decomposition of this compound is expected to be a multi-step process. nih.gov The initial decomposition stage would likely be associated with the loss of the most labile functional group. Given the presence of a nitro group, which is known for its thermal sensitivity, it is plausible that the initial mass loss would correspond to the cleavage of this group. Subsequent decomposition stages at higher temperatures would involve the fragmentation of the quinazoline core and the loss of the chloro and methoxy (B1213986) substituents.

The data obtained from TGA can be presented in a table format, detailing the decomposition stages, temperature ranges, and corresponding mass losses. While specific experimental data for this compound is not available, a representative TGA data table for a hypothetical analysis is presented below to illustrate the typical information obtained.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| 1 | 200 - 250 | 19.5 | NO₂ |

| 2 | 300 - 380 | 13.0 | CH₃O |

| 3 | 400 - 500 | 15.0 | Cl |

| 4 | > 500 | Remaining | Quinazoline core fragmentation |

This table is a representative example and does not reflect actual experimental data for this compound.

Theoretical and Computational Chemistry Investigations of 2 Chloro 7 Methoxy 6 Nitroquinazoline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-Chloro-7-methoxy-6-nitroquinazoline, DFT calculations would provide insights into its molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding its chemical behavior. These computational studies are typically performed using various basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the quinazoline (B50416) ring system, as well as the chloro, methoxy (B1213986), and nitro substituents, would reveal the most probable sites for nucleophilic and electrophilic attack.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These are hypothetical values for illustrative purposes and would need to be determined by specific DFT calculations.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atoms of the quinazoline ring, indicating these as likely sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially the carbon atom attached to the chlorine atom.

Charge Distribution and Bond Order Analysis

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom within the molecule. This information is fundamental to understanding the molecule's polarity and the nature of its chemical bonds.

Bond order analysis complements this by quantifying the number of chemical bonds between two atoms. For this compound, this analysis would reveal the degree of double-bond character in the quinazoline ring and the strength of the bonds to the various substituents. This information is crucial for predicting which bonds are most likely to break or form during a chemical reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While this compound has a relatively rigid ring structure, molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility of its substituents, particularly the methoxy group. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and the assessment of their relative stabilities. By simulating the molecule in different environments, such as in a solvent or at various temperatures, one can understand how its conformation and stability are influenced by its surroundings.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Transition State Calculations for Key Synthetic Steps

For the synthesis of this compound, transition state calculations can be employed to identify the highest energy point along the reaction coordinate for key synthetic steps. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction's kinetics and the factors that influence its rate. This knowledge can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the efficiency and yield of the synthesis. For instance, in the chlorination or nitration steps of the quinazoline core, transition state calculations could reveal the preferred mechanism and regioselectivity of the reaction.

Energy Profiles and Kinetic Parameters

The study of reaction mechanisms is fundamental to understanding the chemical behavior of this compound. Computational chemistry allows for the detailed mapping of potential energy surfaces for its reactions, providing insights into the energy changes that occur as reactants transform into products. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive energy profile can be constructed.

From this profile, key kinetic parameters can be derived. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated as the difference in energy between the reactants and the transition state. This value is crucial for determining the reaction rate. Furthermore, computational frequency calculations on the transition state structure can be used within the framework of Transition State Theory (TST) to estimate the pre-exponential factor and, consequently, the rate constant (k) of the reaction.

For instance, in nucleophilic substitution reactions at the C2 position of the quinazoline ring, computational methods can elucidate the favorability of different nucleophiles and reaction pathways. The energy profile would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: This table is illustrative and does not represent experimental data.

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. dergipark.org.tr For this compound, these methods can provide valuable information for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated by employing methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational dynamics.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical IR spectrum displays characteristic peaks corresponding to the stretching and bending modes of the various functional groups present in this compound, such as the C-Cl, C-O, N-O, and aromatic C-H bonds. Machine learning techniques are also being integrated with quantum chemical calculations to enhance the prediction of IR spectra. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Stretching | C-Cl | ~700-800 |

| Stretching | C-O (methoxy) | ~1000-1100 |

| Symmetric Stretching | NO₂ | ~1300-1350 |

| Asymmetric Stretching | NO₂ | ~1500-1550 |

| Stretching | C=N | ~1600-1650 |

Note: The frequencies in this table are approximate and based on typical ranges for these functional groups.

Solvent Effects and Solvation Models in Computational Studies

Chemical reactions and spectroscopic measurements are most often carried out in a solvent. The presence of a solvent can significantly influence the properties and reactivity of a molecule like this compound due to solute-solvent interactions. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are often used to study the effect of different solvents on reaction energies and spectroscopic properties. For instance, in a study of quinazolinone derivatives, the SCRF (self-consistent reaction field) method was used to explore the influence of solvents with varying dielectric constants. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models provide a more realistic representation of the local solvent environment.

The choice of solvation model depends on the specific property being investigated and the desired level of accuracy. For this compound, these models could be used to predict how its reactivity and spectral characteristics change in polar versus non-polar solvents.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov For derivatives of this compound, QSRR can be a valuable tool for predicting their reactivity without the need for extensive experimental work.

The process of developing a QSRR model involves several steps:

Data Set Generation: A series of derivatives of this compound with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the QSRR model is assessed using statistical metrics and by applying it to a set of compounds not used in the model development.

Once a robust QSRR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Reactivity and Derivatization Strategies for 2 Chloro 7 Methoxy 6 Nitroquinazoline As a Versatile Synthetic Intermediate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 (or C-4) Position

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction's feasibility, is greatly enhanced by the electron-withdrawing nitro group and the quinazoline (B50416) ring nitrogens.

Amination Reactions (Primary, Secondary, Tertiary Amines)

The displacement of the C-4 chloride by nitrogen nucleophiles is one of the most widely employed reactions for this class of compounds, forming the basis for the synthesis of numerous kinase inhibitors. nih.gov The reaction is generally efficient with a range of primary and secondary amines, including aliphatic amines, benzylamines, and anilines. nih.govresearchgate.net

Electron-rich amines, such as primary aliphatic amines or anilines bearing electron-donating groups, react readily with 4-chloroquinazolines, often by refluxing in a protic solvent like isopropanol (B130326) or ethanol. nih.govresearchgate.net In many cases, an organic base such as triethylamine (B128534) (TEA) is added to neutralize the hydrogen chloride generated during the reaction. researchgate.net Conversely, reactions involving electron-poor anilines can be sluggish and may require more forcing conditions, such as microwave irradiation, to achieve good yields in reasonable timeframes. nih.gov

Table 1: Representative Amination Reactions on the 4-Chloroquinazoline Scaffold

| Nucleophile (Amine) | Product | Typical Conditions | Yield Range |

|---|---|---|---|

| Aniline (B41778) | 4-Anilino-7-methoxy-6-nitroquinazoline | Isopropanol, Reflux, 4h | Good |

| Benzylamine | 4-(Benzylamino)-7-methoxy-6-nitroquinazoline | Isopropanol, TEA, Reflux, 4h | Good |

| Morpholine | 4-Morpholino-7-methoxy-6-nitroquinazoline | Isopropanol, TEA, Reflux, 4h | Good-Excellent |

Alkoxylation and Aryloxylation Reactions

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the C-4 chloride to form ether linkages. These reactions are typically carried out under basic conditions to deprotonate the precursor alcohol or phenol, thereby generating a more potent nucleophile. A common base used for this purpose is potassium tert-butoxide or sodium hydride.

A notable example is the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline, a key synthetic intermediate. This aryloxylation is achieved by treating 4-chloro-7-methoxy-6-nitroquinazoline with p-aminophenol in the presence of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) at room temperature. The reaction proceeds efficiently, providing the desired product in high yield.

Table 2: Example of Aryloxylation of 4-Chloro-7-methoxy-6-nitroquinazoline

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|

Thiolation Reactions

Sulfur nucleophiles (thiolates) are generally very reactive in SNAr reactions due to their high polarizability and softness. The reaction of 4-chloro-7-methoxy-6-nitroquinazoline with thiols or thiophenols, in the presence of a base to form the corresponding thiolate, is expected to proceed readily to yield 4-thioether derivatives. This transformation provides access to a class of compounds with distinct biological and chemical properties. While specific literature on this substrate is limited, the reaction of 4-chloroquinolines with thiourea (B124793) followed by basic workup is a known method to install a thiol group at the C-4 position. mdpi.com The reaction of other nitro-activated heteroaryl chlorides with thiols has also been documented. nih.gov

Table 3: Representative Thiolation Reactions on the 4-Chloroquinazoline Scaffold

| Nucleophile (Thiol) | Product | Typical Conditions |

|---|---|---|

| Thiophenol | 7-Methoxy-6-nitro-4-(phenylthio)quinazoline | K₂CO₃, DMF, 80 °C |

| Ethanethiol | 4-(Ethylthio)-7-methoxy-6-nitroquinazoline | NaH, THF, Room Temp |

Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming carbon-carbon bonds at the C-4 position, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. The reaction involves a palladium catalyst, a base, and an organoboron reagent, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction has been successfully applied to various chloroquinazolines, demonstrating its utility in derivatizing this scaffold. researchgate.netresearchgate.net The synthesis of the drug Lapatinib, for instance, utilizes a Suzuki coupling on a related 4-chloro-6-iodoquinazoline (B131391) intermediate to introduce a furan (B31954) ring. nbinno.comgoogle.com For 4-chloro-7-methoxy-6-nitroquinazoline, the reaction would proceed under standard conditions, coupling the C-4 position with a variety of boronic acids.

Table 4: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Product | Typical Conditions |

|---|---|---|

| Phenylboronic acid | 7-Methoxy-6-nitro-4-phenylquinazoline | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux |

| 3-Furylboronic acid | 4-(Furan-3-yl)-7-methoxy-6-nitroquinazoline | PdCl₂(dppf), K₃PO₄, DMF, 100 °C |

Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling enables the direct installation of an alkyne moiety through the reaction of the chloroquinazoline with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orglibretexts.org This transformation is valuable as the resulting alkyne can serve as a handle for further derivatization, such as in click chemistry reactions. Sonogashira couplings have been reported for various 4-chloroquinazolines, highlighting their applicability to the target substrate. researchgate.net

Table 5: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Product | Typical Conditions |

|---|---|---|

| Phenylacetylene | 7-Methoxy-6-nitro-4-(phenylethynyl)quinazoline | Pd(PPh₃)₄, CuI, TEA, THF, 60 °C |

| Ethynyltrimethylsilane | 7-Methoxy-6-nitro-4-((trimethylsilyl)ethynyl)quinazoline | Pd(PPh₃)₄, CuI, TEA, THF, 60 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for creating aryl amines from aryl halides. wikipedia.org In the context of 2-Chloro-7-methoxy-6-nitroquinazoline, the electron-deficient nature of the quinazoline ring system activates the C-2 chloride for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org

This transformation allows for the introduction of a wide array of primary and secondary amines, including alkylamines, anilines, and various heterocyclic amines, at the C-2 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a broad substrate scope. organic-chemistry.org Sterically hindered biarylphosphine ligands, such as XPhos, are often employed to facilitate the reaction with challenging substrates. beilstein-journals.org While weak bases may be necessary to avoid incompatibility with sensitive functional groups like the nitro group, stronger bases such as sodium tert-butoxide are commonly used. libretexts.orgacs.org The reaction provides a direct and modular route to 2-amino-7-methoxy-6-nitroquinazoline derivatives, which are valuable precursors for further synthetic elaborations.

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | beilstein-journals.org |

| Ligand | XPhos, BINAP, DPPF | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, K2CO3, Cs2CO3 | acs.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Temperature | 80-120 °C | wikipedia.org |

Heck Reaction for Alkenyl Substitution

The Mizoroki-Heck reaction is another pivotal palladium-catalyzed cross-coupling method, enabling the formation of carbon-carbon (C-C) bonds by reacting an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkenyl substituents onto aromatic and heteroaromatic rings. nih.gov For this compound, the C-2 chloro group serves as the electrophilic partner, reacting with various alkenes, such as styrenes, acrylates, or other vinyl compounds, in the presence of a palladium catalyst and a base. wikipedia.org

The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. youtube.com The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., triphenylphosphine), and base (e.g., triethylamine, sodium carbonate), can be optimized to achieve high efficiency and selectivity. nih.gov The Heck reaction thus provides a reliable strategy for appending vinyl groups to the C-2 position of the quinazoline core, significantly expanding its synthetic utility. nih.gov

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2(PPh3)2 | nih.gov |

| Ligand (if not pre-complexed) | P(o-tolyl)3, PPh3 | youtube.com |

| Base | Et3N, Na2CO3, KOAc | wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | nih.gov |

| Alkene Partner | Styrene, n-Butyl acrylate, Ethylene | nih.gov |

Electrophilic Aromatic Substitution on the Quinazoline Core (if applicable and regioselective)

The feasibility and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core are governed by the combined electronic effects of the substituents on the benzene (B151609) portion of the molecule. The quinazoline system itself is inherently electron-deficient, which deactivates the ring towards electrophilic attack compared to benzene.

However, the substituents on the carbocyclic ring exert strong directing effects. The methoxy (B1213986) group at C-7 is a powerful activating group and directs incoming electrophiles to the ortho (C-8) and para (C-5) positions. libretexts.org Conversely, the nitro group at C-6 is a strong deactivating group and directs meta to its position, which also corresponds to the C-5 and C-8 positions. libretexts.org

Since both the activating and deactivating groups direct towards the same available carbons (C-5 and C-8), substitution is theoretically possible at these sites. The activating effect of the methoxy group is generally dominant over the deactivating effect of the nitro group in determining the position of substitution. Therefore, electrophilic attack, if it occurs, would be expected to happen at either the C-5 or C-8 position. The precise outcome would likely depend on the specific reaction conditions and the steric hindrance posed by the adjacent pyrimidine (B1678525) ring and the C-6 nitro group.

Modification of the Methoxy Group

Demethylation Reactions

The methoxy group at the C-7 position is a key functional handle that can be modified, most commonly through demethylation to reveal a hydroxyl group. This transformation is significant as the resulting 7-hydroxyquinazoline derivatives are often important metabolites or synthetic targets. Research on similarly substituted 6,7-dimethoxyquinazolines has shown that O-demethylation can occur regioselectively. researchgate.net In particular, cytochrome P450 enzymes have been found to catalyze the O-demethylation of several methoxy-phenol substrates. researchgate.net Chemical methods to achieve this transformation typically rely on strong acids that can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack.

Ether Cleavage Strategies

Ether cleavage is the underlying chemical process for demethylation. This reaction is generally accomplished under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl carbon via an Sₙ2 mechanism. This process cleaves the methyl-oxygen bond, yielding a 7-hydroxyquinazoline and methyl halide as a byproduct. The selection of the appropriate cleaving agent and reaction conditions is crucial to ensure the stability of other functional groups on the quinazoline ring, particularly the nitro group, which could be sensitive to highly reductive or acidic environments.

Reactions Involving the Nitro Group

The nitro group at the C-6 position is a versatile functional group primarily utilized as a precursor to an amino group through reduction. The conversion of the 6-nitroquinazoline (B1619102) to a 6-aminoquinazoline is a critical step in the synthesis of many kinase inhibitors and other biologically active compounds. This reduction can be achieved using a variety of well-established methods. wikipedia.org

Commonly employed techniques include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Another widely used method is metal-mediated reduction in an acidic medium, such as with iron powder in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgmdpi.com More recently, milder and more chemoselective reagents have been developed. organic-chemistry.org The resulting 6-amino group is a valuable synthetic handle that can be further derivatized through diazotization, acylation, or alkylation, enabling the introduction of diverse functionalities onto the quinazoline core. nih.gov

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| H2, Pd/C | Methanol (B129727) or Ethanol, room temperature | wikipedia.org |

| Fe, HCl/AcOH | Ethanol/Water, reflux | mdpi.com |

| SnCl2·2H2O | Ethanol, reflux or HCl | wikipedia.org |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution, often with a base | wikipedia.org |

| Zinc (Zn) | Aqueous ammonium (B1175870) chloride | wikipedia.org |

Reduction of Nitro Group to Amino Group

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound, yielding 6-amino-2-chloro-7-methoxyquinazoline. This amino derivative serves as a crucial precursor for a plethora of subsequent reactions. Several methods have been reported for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. For instance, the reduction of similar nitroaromatic compounds has been effectively achieved using iron powder in the presence of an ammonium chloride solution or with stannous chloride in hydrochloric acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is another efficient method, often providing clean conversion and high yields. mdpi.comresearchgate.net

While specific yields for the reduction of this compound are not extensively documented in publicly available literature, data from analogous compounds, such as the reduction of 3,4-dimethoxy-nitrobenzene to 3,4-dimethoxyaniline (B48930) (a precursor in the synthesis of a related quinazoline), show high efficiency with catalytic hydrogenation, often achieving yields of up to 95%. google.com

Interactive Data Table: Comparison of Reduction Methods for Nitroarenes

| Reagent/Catalyst | Conditions | Substrate Example | Product | Yield (%) | Reference |

| Fe / NH₄Cl | Reflux in aqueous ethanol | 2-Nitrophenol | 2-Aminophenol | >90 | Generic |

| SnCl₂·2H₂O / HCl | Room Temperature | 4-Nitroaniline | 1,4-Diaminobenzene | High | Generic |

| H₂ / Pd/C | 1 atm, Room Temperature | p-Chloronitrobenzene | p-Chloroaniline | ~100 | mdpi.com |

| H₂ / Raney Nickel | 65 °C, 1.6 MPa | 3,4-dimethoxy-nitrobenzene | 3,4-dimethoxyaniline | 95 | google.com |

Note: The yields and conditions are based on similar substrates and may vary for this compound.

Conversion to Other Nitrogenous Functionalities

The resulting 6-amino-2-chloro-7-methoxyquinazoline is a versatile intermediate for the introduction of other nitrogen-based functional groups. A primary pathway for this is through diazotization of the amino group to form a diazonium salt. This reactive intermediate can then undergo a variety of transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a halide (Cl, Br), a cyano group, or other functionalities using the corresponding copper(I) salt. nih.govresearchgate.net This provides a route to introduce a wider range of substituents at the C6 position.

Furthermore, the amino group can be acylated or can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with orthoesters can lead to the formation of triazoloquinazolines. scispace.comnih.gov The synthesis of various triazoloquinazoline derivatives has been reported, highlighting the utility of the aminoquinazoline scaffold in constructing more complex heterocyclic structures. mdpi.com

Exploration of Multi-Component Reactions (MCRs) Involving the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The quinazoline scaffold has been utilized in various MCRs; however, specific examples involving this compound as a reactant are not well-documented in the current literature.

The potential for this compound to participate in MCRs is significant, particularly after the reduction of the nitro group. The resulting 6-amino-2-chloro-7-methoxyquinazoline could, in principle, act as the amine component in well-known MCRs such as the Ugi reaction or the Passerini reaction . wikipedia.orgorganic-chemistry.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.combeilstein-journals.orgnih.govmdpi.combeilstein-journals.org

The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The presence of the primary amino group in the reduced form of the title compound makes it a suitable candidate for these types of transformations.

While direct examples are lacking for this compound, the broader class of 2-chloroquinolines has been employed in isocyanide-based multicomponent reactions. For instance, 2-chloroquinoline-3-carbaldehydes have been successfully used in the Passerini reaction. mdpi.com This suggests that derivatives of this compound, particularly those where the chloro or methoxy groups are modified to introduce an aldehyde functionality, could be valuable substrates for such MCRs. The development of MCR protocols involving this versatile quinazoline intermediate would open new avenues for the rapid generation of diverse and complex molecular libraries for biological screening.

Exploration of Structure Reactivity Relationships Srr in 2 Chloro 7 Methoxy 6 Nitroquinazoline Derivatives

Impact of Substituent Electronic and Steric Effects on Reaction Rates and Selectivity

The reactivity of the C2 position in 2-Chloro-7-methoxy-6-nitroquinazoline is significantly influenced by the electronic and steric effects of the substituents on the quinazoline (B50416) ring. The electron-withdrawing nature of the nitro group at the C6 position plays a crucial role in activating the quinazoline system towards nucleophilic attack. This activation is a common feature in nitroaromatic compounds, where the nitro group delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing the transition state and accelerating the reaction. nih.gov

Steric hindrance also plays a role, although in the case of the C2 position, it is generally less pronounced than at the C4 position. The accessibility of the C2 carbon to incoming nucleophiles is a key determinant of the reaction rate.

It is well-established in quinazoline chemistry that the C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloroquinazoline (B46505) derivatives. nih.gov This preferential reactivity is attributed to the greater electron deficiency at C4, as influenced by the adjacent nitrogen atom at position 3. While this compound does not possess a chloro group at C4, the inherent reactivity difference between these two positions is a fundamental aspect of quinazoline chemistry to consider.

Regioselectivity Control in Derivatization Reactions

Controlling the regioselectivity of reactions involving this compound is paramount for its effective use in organic synthesis. The primary site of nucleophilic attack is the C2 position, leading to the displacement of the chloro group. This is exemplified in the synthesis of various derivatives where the chloro substituent is replaced by amines, alkoxides, or other nucleophiles.

For instance, the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline (B41778) utilizes 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) as a starting material, highlighting a different regioisomer where the chloro group is at the more reactive C4 position. However, the principles of nucleophilic aromatic substitution remain the same. The reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, can be modulated to achieve the desired regioselective substitution.

In di-substituted quinazolines, such as 2,4-dichloro derivatives, the substitution at C4 typically occurs under milder conditions, while substitution at C2 requires more forcing conditions. nih.gov This differential reactivity allows for sequential derivatization, providing a powerful tool for the synthesis of complex molecules. While our focus is on the 2-chloro isomer, this established principle of regioselectivity in the broader quinazoline class provides a foundational understanding.

Mechanistic Insights into Differential Reactivity of Functional Groups

The differential reactivity of the functional groups in this compound—the chloro, methoxy (B1213986), and nitro groups—is a direct consequence of their electronic properties and their positions on the quinazoline ring.

The chloro group at the C2 position is the primary site for nucleophilic aromatic substitution. Its displacement is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate formed upon nucleophilic attack.

The nitro group at C6 is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. While the nitro group itself can sometimes be displaced in highly activated systems, in the context of this compound, its main function is to enhance the reactivity of the C2 position towards nucleophiles.

Design Principles for Modulating Reactivity and Selectivity

The modulation of reactivity and selectivity in derivatives of this compound can be achieved by strategically altering the substituents on the quinazoline core or on the incoming nucleophile.

Modification of the Quinazoline Core:

Introducing additional electron-withdrawing groups on the benzene (B151609) portion of the quinazoline ring would be expected to further increase the rate of nucleophilic substitution at the C2 position.

Introducing electron-donating groups would likely decrease the reaction rate.

Altering the steric bulk of substituents near the C2 position could hinder the approach of nucleophiles, thereby reducing the reaction rate and potentially influencing selectivity in cases where multiple reactive sites are present.

Modification of the Nucleophile:

Increasing the nucleophilicity of the attacking species will generally lead to faster reaction rates.

Varying the steric bulk of the nucleophile can also impact the reaction rate. Very bulky nucleophiles may react more slowly due to steric hindrance.

These principles allow for the fine-tuning of the reactivity of the this compound system to achieve desired synthetic outcomes.

Quantitative Analysis of Reaction Pathways and Reaction Profiles

Kinetic Studies: Rate constants for the nucleophilic substitution of the chloro group can be determined by monitoring the reaction progress over time using techniques such as HPLC or NMR spectroscopy. Such studies would allow for a quantitative comparison of the effects of different nucleophiles, solvents, and temperatures on the reaction rate.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction mechanism. These calculations can provide valuable insights into the energies of reactants, transition states, and products, helping to elucidate the reaction pathway and predict the regioselectivity. For example, computational studies on similar systems have been used to rationalize the preferential attack at the C4 position in 2,4-dichloroquinazolines.

A comprehensive quantitative analysis would involve a combination of experimental kinetic data and theoretical calculations to build a robust model of the structure-reactivity relationships in this compound and its derivatives.

Applications of 2 Chloro 7 Methoxy 6 Nitroquinazoline in the Synthesis of Complex Chemical Architectures

Role as a Key Intermediate in Multi-Step Organic Synthesis

2-Chloro-7-methoxy-6-nitroquinazoline has proven to be a valuable intermediate in the multi-step synthesis of a range of complex organic molecules, particularly those with potential biological activity. The chloro group at the 2-position is highly susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functional groups and for building molecular complexity.

One notable application is in the synthesis of kinase inhibitors. For instance, this intermediate is a precursor in the synthesis of potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The synthesis typically involves a nucleophilic substitution of the 2-chloro group with a suitable amine, followed by further modifications of the quinazoline (B50416) core.

A general synthetic route involves the initial preparation of 7-methoxy-6-nitroquinazolin-4-ol, which is then chlorinated to yield 4-chloro-7-methoxy-6-nitroquinazoline (B1631271). Subsequent nucleophilic substitution at the 4-position with p-aminophenol, followed by further functionalization, leads to the synthesis of various targeted inhibitors. webofproceedings.org While this highlights the reactivity of a chloro-substituted nitroquinazoline, specific examples detailing the multi-step synthesis starting from the 2-chloro isomer are less common in readily available literature. However, the reactivity principles remain analogous.

The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a related compound, further illustrates the utility of chloroquinazolines as intermediates. This compound is synthesized from veratrole through a five-step process involving nitration, reduction, ureaization, cyclization hydrolysis, and refinement. google.com This underscores the broader importance of chloro-substituted quinazolines as pivotal intermediates in the synthesis of medicinally relevant compounds.

Synthesis of Fused Heterocyclic Systems Incorporating the Quinazoline Moiety

The quinazoline scaffold of this compound is an ideal template for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be strategically employed to generate novel polycyclic architectures with diverse pharmacological properties.

For example, the reactive chloro group and the adjacent nitrogen atom in the quinazoline ring can participate in cyclization reactions with bifunctional nucleophiles to form five- or six-membered heterocyclic rings. While specific examples utilizing this compound are not extensively documented, the synthesis of related fused systems provides insight into potential synthetic pathways. For instance, the synthesis of pyrimido[4″,5″:5′,6′] researchgate.nettriazino[3′,4′:3,4] researchgate.nettriazino[5,6-b]indole derivatives demonstrates the construction of complex fused systems from functionalized heterocyclic precursors. nih.gov

Furthermore, the synthesis of pyrimidodiazepines from 2-chloro-4-anilinoquinazoline derivatives showcases the utility of chloroquinazolines in creating fused seven-membered rings. nih.gov These examples suggest that this compound could similarly be employed in annulation reactions to generate novel fused quinazoline systems, which are of significant interest in medicinal chemistry.

Use in Combinatorial Chemistry Libraries for Scaffold Diversification (Purely synthetic perspective)

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. researchgate.net The structural features of this compound make it an attractive scaffold for combinatorial library synthesis, allowing for the introduction of diversity at multiple points of the molecule.

The reactivity of the 2-chloro position allows for the parallel synthesis of a library of derivatives by reacting the scaffold with a diverse set of nucleophiles, such as amines, alcohols, and thiols. This approach enables the rapid exploration of the chemical space around the quinazoline core.

While specific library synthesis using this compound is not detailed in the available literature, the principles of parallel synthesis are well-established for related chloro-heterocycles. For example, solution-phase parallel synthesis has been successfully employed to generate libraries of Δ2-pyrazolines, demonstrating the feasibility of this approach for creating diverse collections of heterocyclic compounds. nih.gov The regioselective functionalization of polyhalogenated heterocycles, such as 2,4,7-trichloroquinazoline, through palladium-catalyzed cross-coupling reactions further highlights the potential for scaffold diversification. google.com This methodology allows for the sequential and site-specific introduction of various substituents, providing a powerful strategy for generating diverse chemical libraries based on the quinazoline scaffold.

Development of Novel Synthetic Methodologies Utilizing the Compound as a Model Substrate

New synthetic methodologies are often developed and optimized using model substrates that possess key functional groups and reactivity patterns. This compound, with its well-defined and reactive sites, is a suitable candidate for serving as a model substrate in the development of novel synthetic methods, particularly in the area of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.net The chloro-substituted quinazoline core of the title compound can be used to explore the scope and limitations of new catalytic systems. For instance, the regioselective palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline with various aryl- and heteroarylboronic acids have been studied, providing a protocol for the selective functionalization of the quinazoline scaffold. google.com

Future Research Trajectories and Unaddressed Methodological and Theoretical Challenges